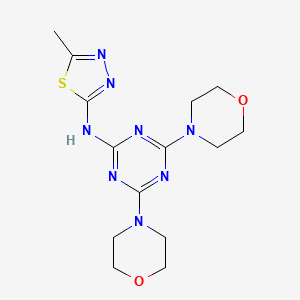![molecular formula C20H22ClN3O3S B11557695 N-(5-Chloro-2-methylphenyl)-N-[(N'-cyclopentylidenehydrazinecarbonyl)methyl]benzenesulfonamide](/img/structure/B11557695.png)
N-(5-Chloro-2-methylphenyl)-N-[(N'-cyclopentylidenehydrazinecarbonyl)methyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CCMS , is a synthetic organic compound. Its chemical structure consists of a sulfonamide group attached to a substituted benzene ring. The compound’s systematic name reflects its substituents and functional groups, emphasizing its complexity.
Méthodes De Préparation
a. Synthetic Routes: Several synthetic routes exist for CCMS, but one common approach involves the following steps:
Acylation: Start with 5-chloro-2-methylbenzenesulfonamide and react it with cyclopentylidenehydrazinecarbonyl chloride. This acylation step introduces the cyclopentylidenehydrazinecarbonyl group.
Substitution: The resulting intermediate undergoes further reactions to form CCMS by replacing the chlorine atom with the cyclopentylidenehydrazinecarbonyl group.
b. Reaction Conditions: The acylation step typically occurs under anhydrous conditions using a suitable solvent (e.g., dichloromethane or chloroform). The reaction temperature and time depend on the specific protocol.
c. Industrial Production: CCMS is not produced on an industrial scale due to its specialized applications and complexity. Instead, it is synthesized in research laboratories for targeted studies.
Analyse Des Réactions Chimiques
CCMS participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of sulfonyl derivatives.
Reduction: Reduction of the carbonyl group may yield different products.
Substitution: CCMS can undergo nucleophilic substitution reactions, especially at the chlorine-substituted position.
Reagents and Conditions: Common reagents include strong acids, bases, and nucleophiles. Reaction conditions vary based on the desired outcome.
Applications De Recherche Scientifique
CCMS finds applications in diverse fields:
Medicine: It exhibits potential as an antimicrobial agent due to its sulfonamide moiety.
Chemistry: Researchers use CCMS as a building block for designing novel compounds.
Biology: CCMS may serve as a probe for studying enzyme inhibition or receptor binding.
Industry: Although not widely used industrially, it contributes to the development of specialized materials.
Mécanisme D'action
The exact mechanism of CCMS’s effects depends on its specific application. For antimicrobial activity, it likely interferes with bacterial enzymes or cell wall synthesis. Further studies are needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
CCMS stands out due to its unique combination of substituents and functional groups. Similar compounds include other sulfonamides, but CCMS’s specific structure sets it apart.
: Example reference. : Another reference.
Propriétés
Formule moléculaire |
C20H22ClN3O3S |
|---|---|
Poids moléculaire |
419.9 g/mol |
Nom IUPAC |
2-[N-(benzenesulfonyl)-5-chloro-2-methylanilino]-N-(cyclopentylideneamino)acetamide |
InChI |
InChI=1S/C20H22ClN3O3S/c1-15-11-12-16(21)13-19(15)24(28(26,27)18-9-3-2-4-10-18)14-20(25)23-22-17-7-5-6-8-17/h2-4,9-13H,5-8,14H2,1H3,(H,23,25) |
Clé InChI |
MJJSTWIHLHRLRI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)N(CC(=O)NN=C2CCCC2)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11557613.png)
![N-(Adamantan-1-YL)-3-amino-4,6-dimethylthieno[2,3-B]pyridine-2-carboxamide](/img/structure/B11557631.png)
![2-Bromo-6-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]-4-nitrophenol](/img/structure/B11557636.png)
![2-(4-chlorophenoxy)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B11557642.png)
![4-[(Z)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11557650.png)
![2,6-dibromo-4-{(Z)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 3,5-dinitrobenzoate](/img/structure/B11557652.png)
![2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-iodophenol](/img/structure/B11557657.png)
![2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B11557658.png)
![2-ethoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl benzoate](/img/structure/B11557663.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11557667.png)
![O-[4-(naphthalen-1-ylcarbamoyl)phenyl] diprop-2-en-1-ylcarbamothioate](/img/structure/B11557668.png)

![N-{(1E)-3-[(2E)-2-(5-bromo-2-hydroxy-3-methylbenzylidene)hydrazinyl]-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11557678.png)
![2,4-dibromo-6-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-bromobenzoate](/img/structure/B11557679.png)
